Computed Lipophilicity (XLogP3-AA) Comparison: Impact of N1-Propylation on Predicted Membrane Partitioning
3-Bromo-5-nitro-1-propyl-1H-indazole exhibits a computed XLogP3-AA of 3.3, representing a +0.9 log unit increase over the non-alkylated parent 3-bromo-5-nitro-1H-indazole (XLogP3-AA = 2.4) [1]. This difference translates to approximately an 8-fold higher predicted partition coefficient, indicating substantially enhanced membrane permeability potential relative to the parent indazole scaffold.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 (3-Bromo-5-nitro-1-propyl-1H-indazole, CID 102543588) |
| Comparator Or Baseline | XLogP3-AA = 2.4 (3-Bromo-5-nitro-1H-indazole, CID 640614) |
| Quantified Difference | Δ XLogP3-AA = +0.9 log units (~8-fold increase in predicted partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
For procurement decisions targeting CNS-penetrant or cell-permeable probe development, the +0.9 log unit lipophilicity gain directly predicts superior passive membrane diffusion compared to the widely available des-propyl parent compound.
- [1] PubChem Compound Summaries: CID 102543588 (XLogP3-AA = 3.3) and CID 640614 (XLogP3-AA = 2.4). National Center for Biotechnology Information (2025). View Source
